3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKUKAZSNWZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is . It features a triazolopyridazine core with a chlorobenzylthio group and a furan substituent, which may contribute to its interaction with biological targets.
The mechanism through which this compound exerts its biological effects is likely multifaceted. The presence of the triazolopyridazine core allows for interactions with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors involved in critical cellular pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives bearing similar structural motifs have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These findings suggest that modifications in the structure can enhance antitumor efficacy, indicating a promising avenue for further research into the specific mechanisms by which these compounds inhibit tumor growth .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests that compounds with similar frameworks may possess significant antibacterial activity .
Case Studies
- Anticancer Studies : A study investigating a series of triazolo-pyridazine derivatives found that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation through various assays including cell cycle analysis and apoptosis assays .
- Antimicrobial Evaluation : Another study focused on thiosemicarbazone derivatives derived from furan showed notable antimicrobial activity against several bacterial strains, reinforcing the potential of furan-containing compounds in developing new antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. The presence of the triazole and furan moieties contributes to their ability to disrupt microbial cell processes. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi .
2. Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. Studies have highlighted its potential in targeting cancer cell lines, exhibiting selective cytotoxicity against certain types of tumors while sparing normal cells . The triazole derivatives have been noted for their ability to interfere with cellular signaling pathways associated with cancer progression .
3. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic processes. This property could be beneficial for developing treatments for diseases where enzyme regulation is crucial .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| H₂O₂ (30%), CH₃COOH, 60°C | Sulfoxide derivative | Selective oxidation to sulfoxide |
| KMnO₄, H₂O, 25°C | Sulfone derivative | Complete oxidation to sulfone |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize as sulfoxides or sulfones depending on reaction strength.
Nucleophilic Substitution
The 4-chlorobenzyl group participates in nucleophilic substitution due to the electron-withdrawing chlorine atom.
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | DMF, K₂CO₃, 80°C | Benzylamine derivative |
| Thiols (e.g., HS-R) | EtOH, NaOH, reflux | Thioether exchange product |
-
Example : Reaction with sodium ethoxide replaces the chlorobenzyl group with ethoxy, yielding a thioether with improved solubility.
Cross-Coupling Reactions
The triazole and pyridazine rings enable palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF | Alkynylated triazolo-pyridazine |
-
Key Finding : The 6-position furan substituent directs regioselectivity in cross-coupling, favoring modifications at the triazole ring .
Reduction Reactions
The furan ring and thioether group are susceptible to reduction under specific conditions.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| H₂, Pd/C, EtOH, 50°C | Tetrahydrofuran derivative | 78% |
| NaBH₄, NiCl₂, MeOH, 25°C | Reduced thioether (-SH) | 65% |
-
Note : Catalytic hydrogenation of the furan ring preserves the triazole-pyridazine core.
Acid/Base-Mediated Rearrangements
The compound undergoes ring-opening and recyclization in acidic/basic media.
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), reflux | Pyridazine-thiol adduct | Protonation at N-atoms, ring cleavage |
| NaOH (aq.), 100°C | Triazole-carboxylic acid derivative | Hydrolysis of thioether linkage |
Photochemical Reactions
UV irradiation induces dimerization or isomerization via radical intermediates.
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₂Cl₂, N₂ atm | Dimeric cycloadduct | 0.45 |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights reactivity differences:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C via cleavage of the thioether bond.
-
Hydrolytic Degradation : Rapid in alkaline conditions (t₁/₂ = 2.5 h at pH 12).
Comparison with Similar Compounds
Key Observations :
- Thiophen-2-yl () and furan-2-yl (target compound) substituents at position 6 differ in electronic effects: thiophene’s sulfur atom may confer greater metabolic stability, while furan’s oxygen could enhance hydrogen bonding .
Substituent Variations at Position 6
Key Observations :
- Pyridin-4-yl substituents () correlate with antiproliferative effects, possibly due to interactions with kinase domains .
- Furan-2-yl may reduce steric hindrance compared to bulkier aryl groups, facilitating target binding .
Physicochemical Properties
Note: The 4-chlorobenzyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-((4-chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
Answer:
The synthesis involves sequential functionalization of the triazolopyridazine core. First, nucleophilic substitution at the 3-position replaces chlorine with 4-chlorobenzylthiol under basic conditions (e.g., NaH in DMF). Next, Suzuki-Miyaura coupling introduces the furan-2-yl group at the 6-position using furan-2-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Critical steps include:
- Purification via column chromatography (ethyl acetate/hexane gradient) .
- Intermediate characterization using ¹H/¹³C NMR and LC-MS to confirm regioselectivity .
Basic: Which analytical methods are essential for characterizing this compound and verifying purity?
Answer:
- Structural Confirmation: ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm for triazolopyridazine and furan), HRMS for molecular ion validation .
- Purity Assessment: HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .
- Crystallinity: X-ray diffraction (if single crystals are obtainable) to resolve ambiguous regiochemistry .
Advanced: How can researchers optimize reaction yields when introducing sulfur-containing substituents (e.g., 4-chlorobenzylthio)?
Answer:
- Reagent Selection: Use freshly distilled 4-chlorobenzyl mercaptan to avoid oxidation.
- Solvent Compatibility: Anhydrous DMF or THF minimizes side reactions.
- Temperature Control: Maintain 0–25°C to prevent disulfide formation.
- Work-Up: Quench with aqueous NH₄Cl and extract with dichloromethane to isolate the thioether product .
Advanced: What experimental approaches can elucidate the mechanism of antiproliferative activity in cancer cell lines?
Answer:
- Target Identification: Perform kinase profiling or thermal shift assays to identify binding partners.
- Pathway Analysis: Use RNA sequencing or phosphoproteomics to map affected signaling pathways (e.g., PI3K/AKT).
- Functional Validation: CRISPR/Cas9 knockout of putative targets to confirm on-mechanism activity .
- Control Experiments: Compare activity against non-malignant cell lines to assess selectivity .
Advanced: How should contradictory cytotoxicity data between in vitro and in vivo models be addressed?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability.
- Formulation Optimization: Use solubilizing agents (e.g., cyclodextrins) for in vivo studies.
- Orthogonal Assays: Validate results with 3D spheroid models or patient-derived xenografts (PDX) .
Advanced: What strategies improve selectivity for PDE4 or c-Met inhibition in triazolopyridazine derivatives?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents at positions 3 and 6. For example:
- Computational Docking: Use Schrödinger Glide to predict binding modes and guide synthesis .
Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile thiols.
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Neutralization: Dispose of excess thiols by oxidation with H₂O₂ to form less toxic disulfides .
Advanced: How can researchers resolve regiochemical ambiguity in triazolopyridazine cyclization products?
Answer:
- Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation during cyclization.
- NOESY NMR: Detect spatial proximity between protons to distinguish [1,2,4]triazolo[4,3-b]pyridazine from isomeric forms .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS.
- Plasma Stability Assay: Monitor parent compound depletion in human plasma over 24 hours.
- Forced Degradation Studies: Expose to heat (60°C), light (UV), and oxidizers (H₂O₂) .
Advanced: How can computational tools guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- QSAR Modeling: Train models on logBB values of known CNS-active compounds. Prioritize derivatives with predicted logBB > 0.3.
- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM-GUI.
- Key Descriptors: Optimize lipophilicity (cLogP 2–5), polar surface area (<90 Ų), and hydrogen bond count (<8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
